Structural and Oxidative-State Differentiation of Mycinolide V from Mycinolide IV
Mycinolide V is differentiated from its closest natural aglycone analog, Mycinolide IV, by the presence of a tertiary hydroxyl group at C-14 and by its distinct triene geometry. Mycinolide V (C21H32O6, MW 380.5 g/mol) contains six oxygen atoms, whereas Mycinolide IV (C21H32O5, MW 364.5 g/mol) contains five, lacking the C-14 OH [1][2]. Additionally, the configuration of the three double bonds in the macrolactone ring differs: Mycinolide V adopts the 3Z,11Z,13Z geometry, while Mycinolide IV adopts the 3E,11E,13E geometry [1]. This structural divergence defines distinct substrate specificity for downstream biosynthetic enzymes such as MycG, which catalyzes epoxidation at C-12/13 and hydroxylation at C-14 on mycinamicin substrates [3].
| Evidence Dimension | Molecular formula, molecular weight, and C-14 oxidation state |
|---|---|
| Target Compound Data | C21H32O6; MW 380.5 g/mol; contains C-14 tertiary hydroxyl (OH); triene geometry 3Z,11Z,13Z [1] |
| Comparator Or Baseline | Mycinolide IV: C21H32O5; MW 364.5 g/mol; no C-14 OH; triene geometry 3E,11E,13E [1][2] |
| Quantified Difference | ΔMW = +16 g/mol (one additional oxygen atom); distinct triene stereochemistry (Z vs. E at three positions) |
| Conditions | Structural determination by spectroscopic methods (NMR, MS) and chemical degradation, as reported in the 1981 isolation study from Micromonospora griseorubida culture broth [1]. |
Why This Matters
The C-14 hydroxyl and Z-olefin geometry of Mycinolide V uniquely define its enzymatic recognition by MycG and other tailoring enzymes; substituting Mycinolide IV in biosynthetic or medicinal chemistry studies will produce different oxidation and glycosylation outcomes, invalidating SAR conclusions.
- [1] Hayashi, M.; Ohara, H.; Ohno, M.; Sakakibara, H.; Satoi, S.; Harada, K.; Suzuki, M. Mycinamicins, new macrolide antibiotics. III. Isolation and structures of mycinamicin aglycones, mycinolide IV and V. J. Antibiot. 1981, 34 (3), 346–349. View Source
- [2] MeSH Supplementary Concept Data: mycinolide V (mycinamicin V aglycone). National Library of Medicine, 2024. Unique ID: C031788. View Source
- [3] Anzai, Y.; Saito, N.; Tanaka, M.; Kinoshita, K.; Koyama, Y.; Kato, F. Organization of the biosynthetic gene cluster for the polyketide macrolide mycinamicin in Micromonospora griseorubida. FEMS Microbiol. Lett. 2003, 218 (1), 135–141. View Source
